Methenamine hydriodide
Description
Historical Context of Hexamethylenetetramine's Discovery and Initial Chemical Investigations
Hexamethylenetetramine was first synthesized in 1859 by the Russian chemist Aleksandr Butlerov. atamanchemicals.comiiab.mewikipedia.org His pioneering work involved the reaction of formaldehyde (B43269) with ammonia (B1221849). atamanchemicals.comiiab.me This reaction, which can be carried out in either the gas phase or in solution, remains the primary industrial method for its production today. atamanchemicals.comsinachem.com Early investigations into the compound revealed its unique properties, such as its ability to sublime in a vacuum at 280°C. atamanchemicals.comiiab.me
Unique Structural Architecture of Hexamethylenetetramine: The Tetrahedral Cage (Adamantane Analogue)
The molecular structure of hexamethylenetetramine is a key determinant of its chemical behavior. It adopts a highly symmetrical, tetrahedral cage-like structure, analogous to that of adamantane. atamanchemicals.comwikipedia.orgwikipedia.org In this arrangement, the four vertices of the tetrahedron are occupied by nitrogen atoms, which are interconnected by methylene (B1212753) bridges. atamanchemicals.comwikipedia.org Although this creates a cage-like shape, the interior of the molecule does not have a void space capable of encapsulating other atoms or molecules, distinguishing it from crown ethers or cryptands. atamanchemicals.comsinachem.com This rigid, polycyclic structure contributes to its stability. researchgate.net
Table 1: Structural and Physical Properties of Hexamethylenetetramine
| Property | Value |
| IUPAC Name | 1,3,5,7-Tetraazatricyclo[3.3.1.1³,⁷]decane |
| Other Names | Hexamine, Methenamine (B1676377), Urotropine |
| CAS Number | 100-97-0 |
| Molecular Formula | C₆H₁₂N₄ |
| Molar Mass | 140.186 g/mol |
| Appearance | White crystalline solid |
| Density | 1.33 g/cm³ (at 20 °C) |
| Melting Point | 280 °C (sublimes) |
| Solubility in Water | 85.3 g/100 mL |
Data sourced from multiple references. wikipedia.org
Fundamental Role of Hexamethylenetetramine as a Nitrogenous Heterocyclic Building Block in Organic Chemistry
Hexamethylenetetramine is a versatile and important reagent in organic synthesis, primarily due to its ability to act as a source of formaldehyde and ammonia in a controlled manner. researchgate.net It behaves as an amine base, capable of undergoing protonation and N-alkylation. atamanchemicals.comsinachem.com Its utility as a building block is demonstrated in several named reactions:
The Duff Reaction: This reaction utilizes hexamethylenetetramine for the formylation of arenes (aromatic compounds) to produce aromatic aldehydes. atamanchemicals.comatamanchemicals.com
The Sommelet Reaction: In this reaction, benzyl (B1604629) halides are converted into aldehydes using hexamethylenetetramine. atamanchemicals.comatamanchemicals.com
The Delépine Reaction: This reaction provides a method for the synthesis of primary amines from alkyl or benzyl halides via a hexaminium salt intermediate, which is subsequently hydrolyzed. atamanchemicals.comorganic-chemistry.org The formation of the quaternary ammonium (B1175870) salt is a key step in this process. mdpi.com
Furthermore, hexamethylenetetramine serves as a key component in the production of phenolic resins, where it acts as a hardening agent. atamanchemicals.comguidechem.com It is also a precursor in the synthesis of various other compounds, including plastics and rubber additives. atamanchemicals.comspectrumchemical.com Its ability to form complexes with various inorganic compounds further expands its utility in chemical synthesis. atamanchemicals.com Recent research has even explored its potential as a molecular building block for the creation of self-assembled molecular crystals. atamankimya.com The discovery of hexamethylenetetramine in meteorites suggests it may have played a role as a stable precursor for essential organic molecules in prebiotic chemistry. medium.comscitechdaily.com
Methenamine Hydriodide
This compound is a salt formed from the reaction of methenamine with hydroiodic acid.
The synthesis of this compound typically involves reacting hexamethylenetetramine with hydroiodic acid in a 1:1 molar ratio. The resulting salt can then be purified by recrystallization from a suitable solvent like ethanol (B145695) or methanol.
Table 2: Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₁₃IN₄ |
| Molecular Weight | 268.10 g/mol |
| Appearance | White solid |
Data sourced from reference .
In chemical synthesis, this compound can serve as a precursor for creating more complex molecules due to its reactive amine groups.
Properties
CAS No. |
139-09-3 |
|---|---|
Molecular Formula |
C14H7ClO2 |
Synonyms |
Methenamine hydriodide |
Origin of Product |
United States |
Synthesis and Derivatization Methodologies of Hexamethylenetetramine and Its Hydriodide Salt
Industrial and Laboratory Synthesis of Hexamethylenetetramine: Optimized Reaction Conditions and Yields
Hexamethylenetetramine, also known as methenamine (B1676377) or urotropine, is a heterocyclic organic compound with a cage-like structure. Its synthesis, discovered by Aleksandr Butlerov in 1859, is primarily achieved through the reaction of formaldehyde (B43269) and ammonia (B1221849). This process is utilized in both large-scale industrial production and smaller-scale laboratory settings.
Condensation Reactions of Formaldehyde and Ammonia
6HCHO + 4NH₃ → (CH₂)₆N₄ + 6H₂O
This reaction is a classic example of a condensation reaction, where multiple molecules combine to form a larger molecule with the concurrent elimination of a small molecule, in this case, water. The process is typically carried out in an aqueous solution.
Industrially, the synthesis can be performed using either a liquid-phase or a gas-phase process. In the liquid-phase process, an aqueous solution of formaldehyde (formalin) is reacted with ammonia. The reaction is exothermic, and the temperature is typically controlled to prevent the formation of byproducts. In the gas-phase process, gaseous formaldehyde and ammonia are reacted, which can offer advantages in terms of product purity and reduced water content.
A laboratory-scale preparation can be achieved by reacting paraformaldehyde, a solid polymer of formaldehyde, with ammonia in a suitable solvent. This method can offer high yields, with some patented processes reporting yields of up to 95%. wikipedia.org
Optimized Reaction Parameters for Hexamethylenetetramine Synthesis
| Parameter | Industrial (Liquid Phase) | Industrial (Gas Phase) | Laboratory (Paraformaldehyde) |
|---|---|---|---|
| Formaldehyde Source | Aqueous Formaldehyde (Formalin) | Gaseous Formaldehyde | Paraformaldehyde |
| Ammonia Source | Aqueous or Gaseous Ammonia | Gaseous Ammonia | Gaseous Ammonia |
| Temperature | Controlled, often kept low to prevent side reactions wikipedia.org | Elevated temperatures | Reaction temperature can rise to 50-90°C due to the exothermic nature of the reaction wikipedia.org |
| Solvent | Water | - | Light hydrocarbon wikipedia.org |
| Yield | High | High | Up to 95% wikipedia.org |
Mechanistic Pathways of Hexamethylenetetramine Formation
The mechanism for the formation of hexamethylenetetramine is complex and involves several intermediate steps. While the exact pathway can be debated and may vary with reaction conditions, it is generally accepted to proceed through the formation of aminomethanol (B12090428) and methanimine (B1209239).
The initial step is the nucleophilic addition of ammonia to the carbonyl carbon of formaldehyde, forming aminomethanol (H₂NCH₂OH). This intermediate is unstable and can dehydrate to form methanimine (H₂C=NH). These reactive intermediates can then undergo further condensation and cyclization reactions.
One proposed pathway involves the trimerization of methanimine to form 1,3,5-triazinane. Subsequent reactions with formaldehyde and ammonia lead to the cage-like structure of hexamethylenetetramine. Another proposed key intermediate is tris(hydroxymethyl)amine, formed from the reaction of ammonia with three molecules of formaldehyde. google.com The intricate series of reactions ultimately results in the thermodynamically stable adamantane-like structure of hexamethylenetetramine.
Principles of Salt Formation: Acid-Base Chemistry and Counterion Interactions
The formation of a salt is a fundamental chemical reaction that occurs between an acid and a base. According to the Brønsted-Lowry theory, an acid is a proton (H⁺) donor, and a base is a proton acceptor. researchgate.net When an acid and a base react, the acid donates a proton to the base in a process called neutralization. The products of this reaction are a salt and water.
HA + BOH → BA + H₂O (Acid + Base → Salt + Water)
The resulting salt is an ionic compound composed of a cation from the base (B⁺) and an anion from the acid (A⁻). The nature of the interaction between these ions, known as counterion interaction, is primarily electrostatic.
Methenamine ((CH₂)₆N₄) is a weak base due to the presence of lone pairs of electrons on its four nitrogen atoms. These lone pairs can accept protons from an acid. When methenamine reacts with a strong acid, such as hydroiodic acid (HI), the nitrogen atoms of the methenamine molecule become protonated, forming the methenammonium cation. The iodide ion (I⁻) from the hydroiodic acid then acts as the counterion, resulting in the formation of the salt, methenamine hydriodide.
Specific Synthesis of this compound: Methodologies and Challenges
While the synthesis of various methenamine salts, such as the mandelate (B1228975) and hippurate, is well-documented for pharmaceutical applications, specific literature detailing the synthesis of this compound is scarce. wikipedia.orgwikipedia.org However, the synthesis can be inferred from the general principles of acid-base reactions.
Direct Acid-Base Reaction with Hydroiodic Acid
The most straightforward method for the synthesis of this compound is the direct reaction of methenamine with hydroiodic acid. In this reaction, the basic methenamine accepts a proton from the strong acid, hydroiodic acid, to form the corresponding salt.
(CH₂)₆N₄ + HI → [(CH₂)₆N₄H]⁺I⁻
This reaction would typically be carried out by dissolving methenamine in a suitable solvent and then adding a stoichiometric amount of hydroiodic acid. The choice of solvent is crucial to facilitate the reaction and the subsequent isolation of the product.
Challenges in this synthesis could include the handling of hydroiodic acid, which is a strong and corrosive acid. Additionally, controlling the stoichiometry is important to ensure the complete conversion to the desired salt and to avoid the presence of unreacted starting materials in the final product. The stability of the resulting salt would also be a consideration, as some iodide salts can be sensitive to light and air.
Purification and Isolation Techniques for this compound
Following the synthesis, the this compound salt would need to be purified and isolated. A common and effective method for the purification of crystalline organic compounds, including salts, is recrystallization.
Recrystallization involves dissolving the crude product in a suitable solvent at an elevated temperature to create a saturated solution. As the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the solvent. The choice of solvent is critical for successful recrystallization; an ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
For the isolation of the purified this compound crystals, filtration would be employed. The crystals are collected on a filter, washed with a small amount of cold solvent to remove any remaining impurities, and then dried to remove any residual solvent.
General Steps for Purification and Isolation of Amine Salts
| Step | Technique | Purpose |
|---|---|---|
| 1 | Recrystallization | To purify the crude salt by separating it from impurities. |
| 2 | Filtration | To separate the purified crystals from the solvent and dissolved impurities. |
| 3 | Washing | To rinse the isolated crystals with a cold solvent to remove any surface impurities. |
| 4 | Drying | To remove any residual solvent from the final product. |
Chemical Reactivity and Mechanistic Studies of Hexamethylenetetramine and Its Hydriodide Salt
Protonation Behavior and Basicity of Hexamethylenetetramine
Hexamethylenetetramine behaves as a weak amine base, capable of undergoing protonation at one of its four equivalent nitrogen atoms. wikipedia.orgatamanchemicals.com The basicity of HMTA is a critical factor in its chemical reactivity, influencing its stability and interaction with other chemical species. The protonation equilibrium is central to understanding the behavior of its salts, such as methenamine (B1676377) hydriodide. The acid dissociation constant (pKa) for the protonated form of hexamethylenetetramine (HMTH+) is a key parameter in quantifying its basicity.
| Compound | pKa Value (at 25 °C) |
|---|---|
| Protonated Hexamethylenetetramine (C₆H₁₂N₄H⁺) | 4.89 |
This interactive table displays the acid dissociation constant (pKa) of protonated hexamethylenetetramine.
The stability of the hexamethylenetetramine molecule is highly dependent on the pH of its environment. In neutral or alkaline aqueous solutions, the compound is stable, even at elevated temperatures. organic-chemistry.org However, in an acidic environment (pH < 7), HMTA becomes susceptible to decomposition. mdpi.comacs.org The presence of acid leads to the protonation of the nitrogen atoms in the HMTA cage. This initial protonation step is crucial as it weakens the C-N bonds within the adamantane-like structure, rendering the molecule unstable and prone to subsequent reactions, primarily hydrolysis. core.ac.ukatamanchemicals.com Studies have shown a direct correlation between the acidity of the environment and the rate of HMTA decomposition; the lower the pH, the faster the degradation. wikipedia.orgcore.ac.uk This pH-dependent instability is a defining characteristic of HMTA's chemical profile. mdpi.com
In methenamine hydriodide, the iodide ion (I⁻) serves as the counterion to the protonated hexamethylenetetramine cation (C₆H₁₂N₄H⁺). While the primary driver for the salt's decomposition in acid is the protonation and subsequent hydrolysis of the HMTA cation, the iodide ion plays a significant role in other reactions, particularly in N-alkylation processes.
Iodide is an excellent leaving group due to its large atomic radius and the low electronegativity of iodine, which allows it to stabilize the negative charge effectively. This property is particularly relevant in Sₙ2 reactions, such as the first step of the Delépine reaction, where an alkyl halide reacts with HMTA. Research indicates that alkyl iodides react at a much higher rate with HMTA than the corresponding alkyl bromides or chlorides. mdma.ch This enhanced reactivity facilitates the formation of the quaternary ammonium (B1175870) salt intermediate, underscoring the role of iodide in promoting N-alkylation pathways.
Hydrolysis Reactions of Hexamethylenetetramine: Chemical Pathways and Kinetics
One of the most significant reactions of hexamethylenetetramine is its hydrolysis, which is catalyzed by acid. rsc.org This reaction is reversible and results in the decomposition of the cage structure into its constituent components.
The acid-catalyzed decomposition of hexamethylenetetramine is a multi-step process that begins with the protonation of a nitrogen atom, forming the HMTH⁺ cation. core.ac.uk This protonation is the requisite first step for decomposition to proceed. core.ac.uk The positive charge on the nitrogen atom weakens the adjacent carbon-nitrogen bonds. The rate-determining step is believed to be the cleavage of a C-N bond within this protonated intermediate, which leads to the opening of the cage structure. core.ac.uk Further reaction with water and acid leads to a cascade of bond cleavages. Mechanistic studies suggest that intermediates such as semiaminals are formed during the hydrolysis process. organic-chemistry.orgalfa-chemistry.com These intermediates are unstable and rapidly decompose to the final products. organic-chemistry.orgalfa-chemistry.com
C₆H₁₂N₄ + 4H⁺ + 6H₂O → 6CH₂O + 4NH₄⁺
This reaction is fundamental to many of the applications of HMTA, where it serves as a source of formaldehyde (B43269) and ammonia (B1221849). acs.org The release of these smaller molecules is a direct consequence of the cleavage of the methylene (B1212753) bridges and the breakdown of the tetraazaadamantane core structure in the presence of hydronium ions.
N-Alkylation and Quaternization Reactions of Hexamethylenetetramine
The lone pairs of electrons on the nitrogen atoms of hexamethylenetetramine allow it to act as a nucleophile, reacting with alkyl halides to form quaternary ammonium salts. atamanchemicals.comatamanchemicals.com This process involves the formation of a new carbon-nitrogen bond and is a key transformation in organic synthesis.
The reaction, which is the first step of the Delépine reaction, proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. organic-chemistry.orgwikipedia.org The HMTA molecule attacks the electrophilic carbon of the alkyl halide, displacing the halide ion.
| Alkyl Halide (R-X) | Reactivity | Reason |
|---|---|---|
| R-I | Highest | Iodide (I⁻) is an excellent leaving group. mdma.ch |
| R-Br | Intermediate | Bromide (Br⁻) is a good leaving group. mdma.ch |
| R-Cl | Lowest | Chloride (Cl⁻) is a poorer leaving group compared to bromide and iodide. mdma.ch |
This interactive table compares the reactivity of different alkyl halides in N-alkylation reactions with hexamethylenetetramine.
The product of this reaction is a hexamethylenetetraminium salt. wikipedia.org Due to the structure of HMTA, only one nitrogen atom is typically alkylated. wikipedia.org These quaternary salts can be isolated as stable crystalline solids. mdpi.com However, they are themselves reactive intermediates. Subsequent acid-catalyzed hydrolysis of these salts does not regenerate the original HMTA structure but instead leads to the formation of a primary amine (R-NH₂), formaldehyde, and ammonium salts, which constitutes the second stage of the Delépine reaction. alfa-chemistry.comwikipedia.org The stability and subsequent reactivity of these quaternary ammonium salts make them versatile intermediates in the synthesis of primary amines from alkyl halides. scribd.comsynarchive.com
Role of Hexamethylenetetramine as a Reagent in Organic Synthesis: Reaction Mechanisms
Hexamethylenetetramine, also known as methenamine, is a highly versatile and readily available reagent in organic synthesis. researchgate.netsemanticscholar.orgwikipedia.org Its unique adamantane-like structure, derived from the condensation of formaldehyde and ammonia, allows it to serve as a source for various functional groups. wikipedia.orgorganic-chemistry.orgrsc.org In acidic media, the hexamethylenetetramine molecule can be cleaved, yielding fragments that are synthetically useful. researchgate.net This reactivity is harnessed in several named reactions for the introduction of formyl and amino groups into organic substrates. researchgate.netwikipedia.org
Duff Reaction: Formylation of Arenes
The Duff reaction is a formylation reaction that synthesizes benzaldehydes using hexamine as the source of the formyl carbon. wikipedia.orgchemeurope.com This method is particularly effective for aromatic compounds with strongly electron-donating substituents, such as phenols. wikipedia.org The formylation typically occurs at the ortho position relative to the activating group. wikipedia.org If both ortho positions are blocked, the substitution will take place at the para position. wikipedia.org
The electrophilic species in this electrophilic aromatic substitution is an iminium ion (CH₂⁺NR₂), which is generated from the protonated hexamine. wikipedia.orgchemeurope.com The reaction mechanism involves a series of steps:
Formation of the Iminium Ion : Hexamethylenetetramine is protonated in an acidic medium, leading to the ring-opening and formation of a reactive iminium ion. wikipedia.orgsemanticscholar.org
Electrophilic Aromatic Substitution : The electron-rich aromatic ring (like a phenol) attacks the iminium ion, resulting in an intermediate that has the oxidation state of a benzylamine. wikipedia.orgchemeurope.com
Intramolecular Redox Reaction : A subsequent intramolecular redox reaction occurs, which elevates the benzylic carbon to the oxidation state of an aldehyde. wikipedia.orgchemeurope.com
Hydrolysis : The final step is an acid-catalyzed hydrolysis, where a water molecule provides the oxygen atom to form the aldehyde functional group, yielding the final product. wikipedia.orgchemeurope.com
Recent theoretical studies using DFT calculations have provided deeper insights, suggesting that the selectivity-determining step is governed by a hydrogen bond, leading to a cyclohexa-2,4-dienone intermediate which dictates the position of formylation. semanticscholar.orgrsc.org
| Reaction Overview | Duff Reaction |
| Description | Formylation of arenes to produce benzaldehydes. wikipedia.orgchemeurope.com |
| Substrate | Aromatic compounds with strong electron-donating groups (e.g., phenols). wikipedia.org |
| Reagent | Hexamethylenetetramine (Hexamine). wikipedia.org |
| Key Intermediate | Iminium ion. wikipedia.orgchemeurope.com |
| Position of Formylation | Preferentially ortho to the activating group. wikipedia.org |
Sommelet Reaction: Conversion of Benzyl (B1604629) Halides to Aldehydes
The Sommelet reaction provides a method for converting benzyl halides into the corresponding aldehydes using hexamine and water. wikipedia.orgsciencemadness.org This reaction, first reported by Marcel Sommelet in 1913, is effectively an oxidation of the benzylic carbon. wikipedia.org
The mechanism of the Sommelet reaction proceeds through the following key stages: organicreactions.org
Quaternary Ammonium Salt Formation : The benzyl halide reacts with one of the nitrogen atoms of hexamine to form a quaternary ammonium salt. wikipedia.org
Hydrolysis : The resulting benzylammonium salt then undergoes an acid-catalyzed hydrolysis. wikipedia.org It is this hydrolysis step that leads to the formation of the aldehyde. sciencemadness.orgorganicreactions.org
It is important to note that the reaction conditions can influence the outcome. Depending on the specific hydrolysis conditions, the hexamine unit might break down differently, potentially leading to a primary amine via the Delepine reaction instead. wikipedia.orgwikipedia.org
| Reaction Overview | Sommelet Reaction |
| Description | Converts benzyl halides to aldehydes. wikipedia.orgsciencemadness.org |
| Substrate | Benzyl halide. wikipedia.org |
| Reagents | Hexamethylenetetramine (Hexamine) and water. wikipedia.org |
| Key Intermediate | Quaternary ammonium salt. wikipedia.org |
| Product | Aldehyde. wikipedia.org |
Delepine Reaction: Synthesis of Amines from Alkyl Halides
Named after French chemist Stéphane Marcel Delépine, the Delepine reaction is a method for synthesizing primary amines from alkyl or benzyl halides. wikipedia.orgen-academic.com The process involves two main steps: the reaction with hexamethylenetetramine followed by acidic hydrolysis. organic-chemistry.orgwikipedia.org A significant advantage of this reaction is the selective formation of primary amines without the common side reactions that can occur in other amine syntheses. wikipedia.orgen-academic.com It is particularly effective for reactive halides like allyl halides, benzyl halides, and α-halo-ketones. scribd.com
The reaction mechanism can be detailed as follows:
SN2 Reaction : The alkyl halide reacts with hexamethylenetetramine via an Sₙ2 mechanism to form a quaternary ammonium salt. organic-chemistry.orgalfa-chemistry.com This salt often crystallizes out of the solution, particularly when using chloroform as a solvent, allowing for easy isolation. organic-chemistry.orgalfa-chemistry.com
Acidic Hydrolysis : The isolated salt is then treated with concentrated ethanolic hydrochloric acid. wikipedia.orgen-academic.com During this hydrolysis, the salt decomposes to yield the primary amine hydrochloride, along with formaldehyde (often as its diethyl acetal with ethanol) and ammonium chloride. organic-chemistry.orgwikipedia.orgen-academic.com
The stability of the hexamethylenetetramine structure in neutral aqueous solution is notable, but it readily decomposes under dilute acidic conditions, which is key to the final step of this reaction. organic-chemistry.orgalfa-chemistry.com
| Reaction Overview | Delepine Reaction |
| Description | Synthesis of primary amines from alkyl halides. organic-chemistry.orgwikipedia.orgscribd.com |
| Substrate | Alkyl or benzyl halides. wikipedia.orgscribd.com |
| Reagent | Hexamethylenetetramine (Hexamine). organic-chemistry.orgwikipedia.org |
| Key Intermediate | Quaternary ammonium salt. organic-chemistry.orgwikipedia.org |
| Product | Primary amine. organic-chemistry.orgwikipedia.orgscribd.com |
Advanced Spectroscopic and Structural Elucidation Methodologies for Methenamine Hydriodide
Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy for Functional Group and Bond Analysis
Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and analyzing the chemical bonds within Methenamine (B1676377) Hydriodide. The spectra are dominated by the vibrations of the methenamine cation, a highly symmetrical cage-like structure of adamantane type (Td symmetry).
FT-IR Spectroscopy: The FT-IR spectrum of methenamine is characterized by absorptions corresponding to the stretching and bending vibrations of its C-H and C-N bonds. The high symmetry of the molecule results in fewer observed bands than would be expected for a less symmetrical structure. Key vibrational modes include C-H stretching, CH2 scissoring, C-N stretching, and cage deformation modes.
Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The symmetric vibrations of the methenamine cage are often more prominent in the Raman spectrum. Peaks in the 1000-1500 cm⁻¹ region are typically assigned to C-N stretching and CH₂ bending modes open-raman.org. The presence of the iodide counter-ion may introduce low-frequency bands corresponding to lattice vibrations. Additionally, if polyiodide species like I₃⁻ or I₅⁻ were present as impurities or degradation products, characteristic Raman bands would appear at lower wavenumbers (e.g., a strong band for I₃⁻ around 116 cm⁻¹) researchgate.net.
The following table summarizes the principal vibrational bands observed for methenamine.
| Vibrational Mode | FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Assignment |
| C-H Stretching | ~2870-2960 | ~2870-2960 | ν(C-H) |
| CH₂ Scissoring | ~1460 | ~1460 | δ(CH₂) |
| CH₂ Wagging/Twisting | ~1370 | ~1370 | ω(CH₂), τ(CH₂) |
| C-N Stretching | ~1240, ~1010 | ~1240, ~1010 | ν(C-N) |
| Cage Deformation / Ring Vibration | ~810, ~670, ~510 | ~780, ~510 | Ring Breathing / Deformations |
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR for Molecular Structure and Conformational Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is exceptionally useful for elucidating the molecular structure of Methenamine Hydriodide in solution. The high symmetry of the methenamine cation simplifies its NMR spectra significantly.
¹H NMR Spectroscopy: The methenamine molecule contains 12 hydrogen atoms, all of which are chemically and magnetically equivalent due to the molecule's rapid tumbling in solution and its high symmetry. Consequently, the ¹H NMR spectrum of methenamine exhibits a single sharp singlet. The exact chemical shift is dependent on the solvent used. For instance, in deuterium oxide (D₂O), the peak corresponding to the methenamine protons appears around 4.84 ppm rsc.org.
¹³C NMR Spectroscopy: Similarly, the six carbon atoms in the methenamine cage are also chemically equivalent. This results in a ¹³C NMR spectrum that displays a single resonance. The chemical shift of this peak is also solvent-dependent. Studies have reported the ¹³C peak at approximately 72.00 ppm in D₂O and 74.84 ppm in deuterated chloroform (CDCl₃) rsc.orgnih.gov.
The simplicity of these spectra is a direct confirmation of the highly symmetric, cage-like structure of the methenamine cation.
| Nucleus | Solvent | Chemical Shift (δ, ppm) | Multiplicity |
| ¹H | D₂O | ~4.84 | Singlet |
| ¹³C | D₂O | ~72.00 | Singlet |
| ¹³C | CDCl₃ | ~74.84 | Singlet |
Mass Spectrometry (MS): High-Resolution Mass Spectrometry for Molecular Formula and Fragmentation Analysis
Mass spectrometry (MS) is a key technique for determining the molecular weight and formula of a compound and for gaining structural insights through fragmentation analysis. High-resolution mass spectrometry (HRMS) can determine the mass of the methenamine cation with high precision, allowing for unambiguous confirmation of its elemental composition (C₆H₁₂N₄).
The molecular ion of methenamine is observed as the protonated molecule [M+H]⁺ in techniques like Electrospray Ionization (ESI), with a calculated exact mass of 141.1135 m/z massbank.eu. Under electron ionization (EI) or collision-induced dissociation (CID), the methenamine cation undergoes fragmentation. As a polycyclic tertiary amine, its fragmentation pattern is distinct from simple aliphatic amines libretexts.orgmiamioh.edu. The rigid cage structure requires the breaking of C-N bonds within the ring system. Common fragmentation pathways involve the successive loss of CH₂=NH units (imine fragments) or other small neutral molecules.
Key expected fragments in the mass spectrum of methenamine are summarized below.
| m/z Value | Ion Formula | Possible Identity/Origin |
| 141.1135 | [C₆H₁₃N₄]⁺ | Protonated molecular ion ([M+H]⁺) |
| 140.1062 | [C₆H₁₂N₄]⁺• | Molecular ion (M⁺•) |
| 112 | [C₅H₁₀N₃]⁺ | Loss of CH₂N |
| 98 | [C₄H₈N₃]⁺ | Loss of C₂H₄N |
| 85 | [C₄H₇N₂]⁺ | Further fragmentation |
| 42 | [CH₂N]⁺ | Imine fragment (methaniminium) |
X-ray Crystallography: Single-Crystal and Powder X-ray Diffraction (PXRD) for Solid-State Structure and Crystalline Identity
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in the solid state. Both single-crystal X-ray diffraction and powder X-ray diffraction (PXRD) provide crucial information about the crystalline structure of this compound.
Powder X-ray Diffraction (PXRD): PXRD is an essential tool for the identification and quality control of crystalline materials. It produces a characteristic diffraction pattern, or "fingerprint," for a specific crystalline solid. This pattern, a plot of diffraction intensity versus the diffraction angle (2θ), can be used to identify this compound and distinguish it from other salts (e.g., methenamine mandelate) or polymorphs. PXRD is also instrumental in assessing the purity of a bulk sample and detecting the presence of any crystalline impurities researchgate.netresearchgate.net.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Transitions and Quantitative Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule.
The methenamine cation itself is a saturated polycyclic amine. It lacks conjugated π-systems or other traditional chromophores. Therefore, it does not exhibit significant absorption in the standard UV-Vis range (200–800 nm). The electronic transitions available to it are high-energy n → σ* (non-bonding to sigma antibonding) transitions, which occur at wavelengths below 200 nm and are generally not observable with standard spectrophotometers.
However, the hydriodide component of the salt contributes significantly to the UV spectrum. The iodide ion (I⁻) in solution is known to display intense absorption bands in the UV region due to n → σ* electronic transitions. These transitions involve the promotion of a non-bonding electron from the iodide ion to an antibonding orbital. Consequently, the UV-Vis spectrum of a solution of this compound is expected to be dominated by the absorbance of the iodide anion.
| Species | Wavelength (λₘₐₓ) | Type of Transition |
| Iodide (I⁻) | ~193 nm | n → σ |
| Iodide (I⁻) | ~226 nm | n → σ |
Computational Chemistry and Theoretical Studies on Methenamine and Its Hydriodide Analogues
Quantum Chemical Calculations: Electronic Structure, Molecular Orbitals, and Energetics
Quantum chemical calculations are fundamental to understanding the electronic behavior of methenamine (B1676377) and its hydriodide salt. These calculations, based on the principles of quantum mechanics, can elucidate the distribution of electrons within the molecule, the nature of its molecular orbitals, and the energetics of various chemical processes.
The electronic structure of methenamine, a cage-like tertiary amine, is characterized by the lone pair of electrons on each of its four nitrogen atoms. Upon formation of methenamine hydriodide, one of these nitrogen atoms becomes protonated, leading to the formation of a quaternary ammonium (B1175870) cation and an iodide anion. This protonation significantly alters the electronic landscape of the molecule.
Key Research Findings:
Electron Distribution: Quantum chemical calculations, such as those employing Møller-Plesset perturbation theory (MP2) or Density Functional Theory (DFT), can map the electron density distribution. In neutral methenamine, the electron density is highest around the nitrogen atoms. In the methenamine cation, this density is partially withdrawn towards the newly formed N-H bond.
Molecular Orbitals: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for determining a molecule's reactivity. For methenamine, the HOMO is primarily localized on the nitrogen lone pairs. Protonation to form the cation lowers the energy of the HOMO, making it less susceptible to electrophilic attack. The LUMO is typically associated with the antibonding orbitals of the C-N bonds.
Energetics of Protonation: The proton affinity of methenamine can be calculated to determine the energy released upon protonation. This value provides a quantitative measure of its basicity. Theoretical calculations can also predict the stability of the resulting hydriodide salt.
| Property | Methenamine (Calculated) | Methenamine Cation (Calculated) |
| HOMO Energy (eV) | -6.5 | -9.2 |
| LUMO Energy (eV) | 1.2 | -0.5 |
| HOMO-LUMO Gap (eV) | 7.7 | 8.7 |
| Dipole Moment (Debye) | 0 | ~2.5 |
| Proton Affinity (kJ/mol) | ~950 | N/A |
Note: The values in this table are representative and are based on typical results from DFT calculations for similar amine compounds. Actual values may vary depending on the level of theory and basis set used.
Density Functional Theory (DFT) Applications: Geometry Optimization and Vibrational Frequencies
Density Functional Theory (DFT) is a widely used computational method that offers a good balance between accuracy and computational cost, making it suitable for studying molecules of the size of methenamine.
Geometry Optimization:
DFT calculations can be used to determine the most stable three-dimensional structure of methenamine and its protonated form. For methenamine, with its high Td symmetry, the optimized geometry shows equivalent C-N bond lengths and angles. Upon protonation, this symmetry is broken. The C-N bonds involving the protonated nitrogen atom elongate slightly, and the bond angles around this nitrogen atom change to accommodate the new N-H bond.
Vibrational Frequencies:
Once the optimized geometry is obtained, DFT can be used to calculate the vibrational frequencies of the molecule. These theoretical frequencies can be compared with experimental data from infrared (IR) and Raman spectroscopy to validate the computational model and to aid in the assignment of spectral bands.
Key Research Findings:
The calculated vibrational spectrum of methenamine shows characteristic peaks corresponding to C-H stretching, CH2 scissoring, and C-N stretching modes.
For the methenamine cation in the hydriodide salt, new vibrational modes appear, most notably the N-H stretching and bending frequencies. The N-H stretch is typically a strong, sharp peak in the IR spectrum.
The presence of the iodide anion can also influence the vibrational spectrum through intermolecular interactions, potentially causing shifts in the frequencies of certain modes.
| Vibrational Mode | Methenamine (Calculated cm⁻¹) | Methenamine Cation (Calculated cm⁻¹) |
| N-H Stretch | N/A | ~3200 |
| C-H Stretch (asymmetric) | ~2950 | ~2960 |
| C-H Stretch (symmetric) | ~2870 | ~2880 |
| CH₂ Scissoring | ~1450 | ~1460 |
| C-N Stretch | ~1240, ~1000 | ~1230, ~990 |
Note: These frequencies are illustrative and based on DFT calculations for amine systems. The exact values depend on the functional and basis set employed.
Molecular Dynamics Simulations: Intermolecular Interactions and Solution Behavior of Hydriodide Salt
Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of molecules over time, providing insights into intermolecular interactions and the dynamics of systems in solution. An MD simulation of this compound in an aqueous environment can reveal how the ions interact with each other and with the surrounding water molecules.
Simulation Setup:
A typical MD simulation would involve placing a number of methenamine cations and iodide anions in a box of water molecules. The interactions between all atoms are described by a force field, which is a set of parameters that define the potential energy of the system.
Key Research Findings from Simulations of Similar Systems:
Hydration Shells: MD simulations can characterize the hydration shells around the methenamine cation and the iodide anion. Water molecules are expected to orient themselves around the N-H group of the cation to form hydrogen bonds. The iodide anion will also be surrounded by a shell of water molecules with their hydrogen atoms pointing towards the anion.
Ion Pairing: The simulations can provide information on the extent of ion pairing between the methenamine cation and the iodide anion in solution. The potential of mean force (PMF) can be calculated to determine the free energy profile of bringing the two ions together.
Diffusion: The diffusion coefficients of the methenamine cation and the iodide anion can be calculated from their mean square displacement over time, providing information about their mobility in solution.
| Interaction Type | Description |
| Cation-Water Hydrogen Bonding | The hydrogen atom of the N-H group in the methenamine cation acts as a hydrogen bond donor to water molecules. |
| Anion-Water Interactions | The iodide anion interacts with the hydrogen atoms of water molecules through electrostatic attraction. |
| Ion-Pairing | The electrostatic attraction between the positively charged methenamine cation and the negatively charged iodide anion. |
| Hydrophobic Interactions | The hydrocarbon cage of the methenamine cation may exhibit weak hydrophobic interactions with nonpolar solutes. |
Reaction Mechanism Elucidation via Computational Pathways
Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. For methenamine, a key reaction is its hydrolysis under acidic conditions to produce formaldehyde (B43269) and ammonia (B1221849). This reaction is central to its use as a urinary tract antiseptic.
Computational Approach:
To study the hydrolysis mechanism, researchers can use quantum chemical methods to map out the potential energy surface of the reaction. This involves identifying the reactants, products, and any transition states and intermediates along the reaction pathway.
Key Research Findings on Amine Hydrolysis:
Protonation as the First Step: Theoretical studies on the hydrolysis of similar amines suggest that the reaction is initiated by the protonation of a nitrogen atom. In the case of methenamine, this would lead to the formation of the methenamine cation.
Stepwise C-N Bond Cleavage: The protonated methenamine is then susceptible to nucleophilic attack by water molecules. Computational studies can model the step-by-step cleavage of the C-N bonds, leading to the eventual formation of formaldehyde and ammonia.
Activation Energies: By calculating the energies of the transition states, the activation energy for each step of the reaction can be determined. This information is crucial for understanding the kinetics of the hydrolysis process and how it is influenced by factors such as pH. A joint DFT and chemometrics study has been applied to the NMR spectra to disclose the structure of the main decomposition products of hexamethylenetetramine. rsc.org
| Reaction Step | Calculated Activation Energy (kJ/mol) | Description |
| 1. Protonation of Methenamine | Low | A rapid acid-base reaction to form the methenamine cation. |
| 2. Nucleophilic attack by water | Moderate | A water molecule attacks a carbon atom adjacent to the protonated nitrogen. |
| 3. C-N Bond Cleavage | High (Rate-determining step) | The cleavage of the first C-N bond, leading to the opening of the cage structure. |
| 4. Subsequent Hydrolysis Steps | Lower | Further C-N bond cleavages and reactions with water to ultimately yield formaldehyde and ammonia. |
Note: The activation energies are representative values for the hydrolysis of protonated amines and serve as an illustrative example.
Non Clinical Applications of Hexamethylenetetramine in Chemical and Materials Science
Precursor in Materials Synthesis: Phenolic Resins and Polymers
Hexamethylenetetramine plays a crucial role as a hardening component in the production of phenolic resins, particularly novolac resins. tandfonline.comresearchgate.net Novolac resins are thermoplastic polymers produced by the reaction of phenol (B47542) with a less than stoichiometric amount of formaldehyde (B43269) in acidic conditions. tandfonline.commdpi.com To achieve the final, durable, thermoset material, a curing agent is required to cross-link the linear novolac chains. Hexamethylenetetramine is the most commonly used curing agent for this purpose. tandfonline.com
During the curing process, which is typically initiated by heating, hexamethylenetetramine decomposes to provide both formaldehyde and ammonia (B1221849). These decomposition products then react with the novolac resin to form a highly cross-linked, three-dimensional network. The initial step of this complex reaction involves the formation of benzoxazine (B1645224) intermediate structures. tandfonline.com The amount of hexamethylenetetramine used significantly influences the curing rate and the final chemical structure of the cross-linked resin. tandfonline.com
The resulting cured phenolic resins exhibit excellent thermal stability, mechanical strength, and chemical resistance. These properties make them suitable for a variety of applications, including:
Binders: Used in the manufacturing of brake and clutch linings, abrasive products, and non-woven textiles. atamanchemicals.com
Molding Compounds: For producing formed parts that require high heat resistance and dimensional stability. atamanchemicals.com
Adhesives: Utilized in the production of plywood and particleboard. neuchem.com
The properties of phenolic resins can be tailored by varying the concentration of hexamethylenetetramine, which affects the viscosity, reactivity, and pyrolysis behavior of the final material. tandfonline.com
Table 1: Influence of Hexamethylenetetramine on Phenolic Resin Properties
| Property | Effect of Increasing Hexamethylenetetramine Concentration |
| Curing Temperature | Shifts to lower temperatures tandfonline.com |
| Viscosity | Increases tandfonline.com |
| Char Yield (on pyrolysis) | Increases tandfonline.com |
| Cross-link Density | Increases, leading to enhanced mechanical properties |
Role in Explosives Chemistry: Synthesis of RDX and HMTD
Hexamethylenetetramine is a key precursor in the synthesis of several important military and industrial explosives. Its high nitrogen content and cage-like structure make it an ideal starting material for the production of powerful nitramine explosives.
Synthesis of RDX (Research Department Explosive):
RDX, or cyclotrimethylenetrinitramine, is a powerful and widely used secondary explosive. The most common method for its industrial production is the nitrolysis of hexamethylenetetramine with concentrated nitric acid. wikipedia.org The Bachmann process, a notable synthetic route, involves reacting hexamethylenetetramine with nitric acid, acetic anhydride, and ammonium (B1175870) nitrate. iqstorm.ro Hexamethylenetetramine dinitrate (HDN) is an important intermediate in the synthesis of RDX. metu.edu.trdeepdyve.com
Synthesis of HMTD (Hexamethylene Triperoxide Diamine):
HMTD is a primary explosive, meaning it is highly sensitive to shock, friction, and heat, making it suitable for use in detonators. It is synthesized by the reaction of hexamethylenetetramine with hydrogen peroxide in the presence of an acid catalyst, such as citric acid or dilute sulfuric acid. acs.orgwikipedia.org The reaction proceeds through the dissociation of hexamethylenetetramine. bgu.ac.iluri.edu While powerful, HMTD's instability and sensitivity have limited its use in commercial and military applications, though it has been used in improvised explosive devices. acs.org
Table 2: Hexamethylenetetramine in the Synthesis of Explosives
| Explosive | Chemical Name | Role of Hexamethylenetetramine | Key Reactants |
| RDX | Cyclotrimethylenetrinitramine | Primary precursor | Concentrated nitric acid wikipedia.org |
| HMTD | Hexamethylene Triperoxide Diamine | Primary precursor | Hydrogen peroxide, acid catalyst acs.orgwikipedia.org |
Catalytic Applications in Chemical Processes
Hexamethylenetetramine is employed as a versatile reagent and catalyst in various organic synthesis reactions. atamanchemicals.comguidechem.com Its basic nature and ability to act as a source of formaldehyde and ammonia under certain conditions contribute to its catalytic activity.
Some notable reactions where hexamethylenetetramine is used include:
Duff Reaction: This reaction introduces a formyl group (-CHO) onto an activated aromatic ring, such as phenol. Hexamethylenetetramine acts as the formylating agent. guidechem.comatamanchemicals.com
Sommelet Reaction: This reaction converts benzyl (B1604629) halides into aldehydes using hexamethylenetetramine. guidechem.comatamanchemicals.com
Delepine Reaction: This process synthesizes primary amines from alkyl or benzyl halides via the hexamethylenetetramine salt followed by acid hydrolysis. guidechem.comatamanchemicals.com
Henry Reaction: Hexamethylenetetramine can be used as a basic organocatalyst for the Henry reaction, which is the condensation of a nitroalkane with an aldehyde or ketone to form a β-nitro alcohol. researchgate.net
Furthermore, hexamethylenetetramine has been utilized as a catalyst in the synthesis of 2-amino-4H-pyran derivatives and as a component in catalytic systems for C-N coupling reactions. atamanchemicals.comresearchgate.net
Applications as a Cross-linking Agent
The ability of hexamethylenetetramine to form cross-links between polymer chains is one of its most significant industrial applications. This process enhances the mechanical properties, thermal stability, and durability of various materials.
Beyond its primary role in curing phenolic resins, hexamethylenetetramine is used as a cross-linking agent in other systems:
Rubber Vulcanization: It can be used as a vulcanization accelerator, aiding in the cross-linking of rubber polymers to improve elasticity and strength. atamanchemicals.comneuchem.com
Epoxy Resins: Hexamethylenetetramine can act as a curing agent or hardener for epoxy resins, reacting with the epoxy groups to form a rigid, cross-linked network. neuchem.com
Tannin-based Resins: It has been used to cross-link tannin resins for applications such as wood adhesives. nih.gov
Polymer Gels: In combination with other compounds like resorcinol, hexamethylenetetramine is used to form polymer gels for applications in enhanced oil recovery, where it helps to improve the gel strength. researchgate.net
The cross-linking mechanism generally involves the decomposition of hexamethylenetetramine upon heating, releasing formaldehyde and ammonia, which then react with the polymer chains to form stable linkages.
Advanced Analytical Methodologies for Research Grade Purity and Characterization of Methenamine Hydriodide
Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Component Separation
Chromatographic methods are fundamental in assessing the purity of methenamine (B1676377) hydriodide and separating it from potential impurities or related substances. Both HPLC and GC-MS offer high-resolution separation and sensitive detection, making them indispensable tools.
High-Performance Liquid Chromatography (HPLC) is a primary technique for the quantitative analysis of the methenamine cation. An ion-exchange HPLC method has proven effective for the determination of methenamine in various salt forms. nih.govsigmaaldrich.comresearchgate.net This method can be adapted to assess the purity of methenamine hydriodide. The separation is typically achieved on a cation exchange column, which separates the protonated methenamine from other cationic impurities. The mobile phase often consists of a mixture of an organic solvent like acetonitrile (B52724) and an aqueous buffer containing a salt, such as sodium perchlorate, to facilitate elution. nih.govsigmaaldrich.comresearchgate.net UV detection at a low wavelength, around 212 nm, is suitable for quantitation. nih.govsigmaaldrich.com The accuracy of such methods is generally high, with recovery rates between 99-101%. nih.govresearchgate.net For the analysis of the iodide anion, ion chromatography with postcolumn reaction and UV/Visible detection can be employed, offering detection limits as low as 0.1 µg/L. nih.gov
Interactive Table: HPLC Parameters for Methenamine Analysis
| Parameter | Value | Source(s) |
| Column Type | Zorbax SCX-300 (Ion-Exchange) | nih.govsigmaaldrich.comresearchgate.net |
| Mobile Phase | Acetonitrile:0.1M Sodium Perchlorate (pH 5.8) (70:30, v/v) | nih.govsigmaaldrich.comresearchgate.net |
| Flow Rate | 1.0 mL/min | nih.govsigmaaldrich.comresearchgate.net |
| Detection | UV at 212 nm | nih.govsigmaaldrich.comresearchgate.net |
| Linear Range | 0.25-50 mM | nih.govsigmaaldrich.com |
| Precision (RSD) | <1.25% (Intra-day), <1.85% (Inter-day) | nih.govsigmaaldrich.com |
Gas Chromatography-Mass Spectrometry (GC-MS) provides a highly sensitive and specific method for the direct determination of methenamine. nih.govscispace.com Due to the ionic nature of this compound, direct analysis is not feasible. However, after appropriate sample preparation to isolate the methenamine, GC-MS can be used. The separation is typically performed on a low-polarity capillary column, such as a MXT-1. nih.govscispace.com The mass spectrometer allows for unambiguous identification of methenamine based on its characteristic mass spectrum, even in complex matrices. nist.gov This technique is particularly useful for identifying and quantifying volatile or semi-volatile organic impurities that may be present. Validated GC-MS methods demonstrate good linearity over concentration ranges of 0.1-25 µg/mL, with limits of detection (LOD) around 0.05 µg/mL. nih.gov
Thermal Analysis: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Stability and Decomposition
Thermal analysis techniques are crucial for determining the thermal stability, decomposition profile, and phase transitions of this compound.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. For methenamine, TGA shows that the compound is stable up to around 230°C, at which point it begins to sublime. oecd.org The decomposition of methenamine typically occurs at higher temperatures. A TGA curve for this compound would be expected to show an initial stable region followed by a significant mass loss corresponding to its decomposition. The presence of the hydriodide counter-ion may influence the onset temperature of decomposition.
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. nih.govwikipedia.org DSC analysis of methenamine reveals an endothermic peak immediately followed by an exothermic decomposition. researchgate.netresearchgate.net The endothermic event corresponds to sublimation/melting, while the exothermic peak represents the decomposition of the molecule. researchgate.net For methenamine, these events are observed in the range of 277–296 °C, depending on the heating rate. researchgate.net The DSC thermogram of this compound would provide information on its melting point and the enthalpy changes associated with phase transitions and decomposition, offering critical data on its thermal stability. malvernpanalytical.com
Interactive Table: Thermal Properties of Methenamine (HMT)
| Analytical Technique | Observation | Temperature Range (°C) | Source(s) |
| TGA | Onset of Sublimation | ~230 | oecd.org |
| DSC | Endothermic Peak (Sublimation/Melting) | 277–289 | researchgate.net |
| DSC | Exothermic Peak (Decomposition) | 279–296 | researchgate.net |
Electrochemical Methods: Redox Properties and Voltammetric Characterization
Electrochemical methods are employed to investigate the redox properties of this compound, primarily focusing on the electrochemical behavior of the iodide anion.
Cyclic Voltammetry (CV) is a powerful technique to study the oxidation and reduction processes. The electrochemical oxidation of the iodide ion (I⁻) is a well-studied process. pku.edu.cnmonash.edu On a platinum electrode in an acidic medium, iodide undergoes a two-electron oxidation to form iodine (I₂). pku.edu.cn This process can be complicated by the formation of an iodine film on the electrode surface and the subsequent reaction of iodine with iodide to form triiodide (I₃⁻). pku.edu.cnmonash.edu The cyclic voltammogram of a solution containing this compound would exhibit characteristic anodic (oxidation) and cathodic (reduction) peaks corresponding to the I⁻/I₂ and I⁻/I₃⁻ redox couples. pku.edu.cnresearchgate.net The peak potentials and currents provide valuable information about the reaction kinetics and diffusion characteristics of the iodide ion. pku.edu.cn The redox behavior of the methenamine cation is less commonly studied by voltammetry but could be investigated for a complete electrochemical profile of the compound.
Interactive Table: Electrochemical Reactions of Iodide
| Reaction | Description | Technique | Source(s) |
| 2I⁻ → I₂ + 2e⁻ | Anodic oxidation of iodide to iodine. | Cyclic Voltammetry | pku.edu.cn |
| I₂ + I⁻ ⇌ I₃⁻ | Chemical reaction forming triiodide. | Cyclic Voltammetry | pku.edu.cnmonash.edu |
| I⁻ + 3H₂O → IO₃⁻ + 6H⁺ + 6e⁻ | Further oxidation to iodate (B108269) at higher potentials. | Cyclic Voltammetry | pku.edu.cn |
Differential Pulse Voltammetry (DPV) can be used for the sensitive determination of iodide. One method involves the oxidation of iodide to iodate, followed by the voltammetric determination of the iodate, which shows a reproducible peak at approximately -1.03 V versus an Ag/AgCl reference electrode. metrohm.com This technique offers very low detection limits, in the range of µg/L, making it suitable for trace analysis. metrohm.com
Microdetermination Techniques for Trace Analysis
The detection and quantification of trace amounts of this compound or its constituent ions are critical for various applications, including environmental monitoring and quality control.
For the methenamine component, sensitive spectrophotometric methods have been developed that can determine concentrations in the microgram per milliliter (µg/mL) range. scispace.comresearchgate.net One such method is based on the ion-pair formation between methenamine and a dye like bromocresol green, which can be measured by solid-phase spectrophotometry. scispace.comresearchgate.net This approach allows for the determination of methenamine in the concentration range of 0.42–1.68 μg mL−1 with a detection limit of 50 µg L−1. scispace.com Another approach involves the acid hydrolysis of methenamine to formaldehyde (B43269), which is then reacted with a chromogenic agent for spectrophotometric measurement. researchgate.netnih.gov
For the iodide component, several ultra-trace analysis methods are available. Kinetic methods, which are based on the catalytic effect of iodide on a chemical reaction, can determine iodide concentrations in the parts-per-billion (ppb) range. arabjchem.org For instance, the iodide-catalyzed reaction between chloramine-T and ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulphonic acid)) allows for quantification in the 0–50 ppb range. arabjchem.org Additionally, electrochemical techniques like cathodic stripping voltammetry can be used for the determination of trace iodine, demonstrating high sensitivity. nih.gov A combined method involving electrochemical oxidation of iodide to iodate followed by spectrophotometric determination has a detection limit of 5·10⁻⁸ mol L⁻¹. researchgate.net
Future Research Directions and Emerging Areas in Methenamine Hydriodide Chemical Science
Development of Novel and Green Synthetic Pathways for Methenamine (B1676377) Hydriodide
The traditional synthesis of methenamine hydriodide involves the straightforward acid-base reaction between methenamine and hydroiodic acid. However, future research could focus on developing more sustainable and efficient synthetic methodologies, aligning with the principles of green chemistry. unibo.itnih.govmdpi.commdpi.com
Current research in green chemistry emphasizes the use of environmentally benign solvents, solvent-free reaction conditions, and energy-efficient methods like microwave or ultrasound irradiation. jocpr.comcem.comnih.gov For this compound, this could involve:
Solvent-Free Synthesis: Investigating solid-state grinding or mechanochemical methods to produce this compound without the need for solvents, which would reduce waste and simplify purification. jocpr.comcmu.edu
Aqueous Synthesis and In Situ Formation: Optimizing the synthesis in water, the greenest solvent, and exploring one-pot reactions where the methenamine cation is formed in situ from formaldehyde (B43269) and ammonia (B1221849), followed by the immediate addition of hydroiodic acid.
Use of Bio-based Solvents: Exploring the use of deep eutectic solvents (DESs) or other bio-derived solvents as alternatives to traditional organic solvents. nih.gov
Energy-Efficient Methods: A systematic study of microwave-assisted and ultrasound-assisted synthesis could lead to significantly reduced reaction times and energy consumption compared to conventional heating methods. cardiff.ac.uk
A comparative analysis of these potential green synthetic routes is an important area for future investigation, with key metrics to evaluate being atom economy, E-factor (environmental factor), reaction time, and energy consumption.
Table 1: Potential Green Synthetic Pathways for this compound
| Synthetic Method | Potential Advantages | Key Research Focus |
|---|---|---|
| Mechanochemical Grinding | Solvent-free, reduced waste, potentially faster reaction rates. | Optimization of grinding time, frequency, and reactant ratios. |
| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, potential for improved yields. | Investigating the effect of microwave power and solvent choice. |
| Ultrasound-Assisted Synthesis | Enhanced mass transfer, potential for room temperature synthesis. | Studying the impact of ultrasonic frequency and power on reaction efficiency. |
Exploration of Unique Reactivity and Catalytic Properties Imparted by the Iodide Counterion
The iodide ion is known for its unique properties, including being a soft nucleophile and its ability to participate in various catalytic cycles, often involving hypervalent iodine species. cardiff.ac.ukresearchgate.netrsc.org The presence of the iodide counterion in this compound could endow the compound with interesting reactivity and catalytic potential that is distinct from other methenamine salts.
Future research should explore:
Organocatalysis: Investigating the potential of this compound as an organocatalyst. The iodide ion could act as a nucleophilic catalyst in various organic transformations. For instance, its ability to act as a leaving group or a nucleophile could be harnessed in substitution and addition reactions.
Oxidative Catalysis: The in situ oxidation of the iodide to iodine or hypervalent iodine species could open pathways for its use as a catalyst in oxidative reactions, a greener alternative to many metal-based catalysts. researchgate.netrsc.org
Synergistic Effects: Studying the potential synergistic effects between the methenamine cation and the iodide anion in catalysis. The cage structure of the methenamine cation could influence the reactivity of the iodide by encapsulating substrates or by influencing the transition state of a reaction.
Table 2: Potential Catalytic Applications of this compound
| Reaction Type | Plausible Role of this compound | Area of Investigation |
|---|---|---|
| Michael Addition | Iodide as a nucleophilic catalyst to activate the substrate. | Catalyzing the addition of nucleophiles to α,β-unsaturated carbonyl compounds. |
| Halogenation Reactions | Source of nucleophilic iodide for the synthesis of alkyl iodides. | Development of mild and selective iodination procedures. |
Investigation of Host-Guest Chemistry with the Hexamethylenetetramine Cage and Iodide Inclusion
Host-guest chemistry involves the complexation of a "guest" molecule or ion within the cavity of a "host" molecule. wikipedia.org The cage-like structure of the methenamine cation makes it a potential host for various small guests. While the interaction of hexamethylenetetramine (HMTA) with iodine is known, particularly in the formation of halogen bonds, the specific inclusion of an iodide anion within the protonated methenamine cage is an area ripe for investigation. nih.govrsc.orgresearchgate.netfrontiersin.org
Key research questions to be addressed include:
Iodide Encapsulation: Can the methenamine cage encapsulate an iodide ion? This would depend on the relative sizes of the cavity and the anion, as well as the stabilizing interactions.
Formation of Polyiodides: The interaction of iodide with iodine can lead to the formation of polyiodide anions (e.g., I₃⁻, I₅⁻). Research could explore the formation of such species templated by the methenamine cation, potentially leading to novel supramolecular assemblies with interesting electronic and optical properties. A study has reported the formation of an iodonium (B1229267) complex, [bis(HMTA)I]⁺ I₃⁻, which supports the potential for complex iodine-based structures involving the methenamine moiety. nih.govfrontiersin.org
Binding of Other Guests: With the iodide as the counterion, the host-guest chemistry of the methenamine cation with other neutral or cationic guests could be explored. The nature of the counterion can significantly influence the binding affinity and selectivity of a host molecule.
Advanced Spectroscopic Characterization of this compound in Various States
A thorough understanding of the structural and dynamic properties of this compound requires detailed spectroscopic characterization. While basic characterization would have been performed upon its initial synthesis, modern spectroscopic techniques can provide much deeper insights.
Future research should focus on:
Solid-State NMR Spectroscopy: Solid-state ¹H, ¹³C, and ¹⁴N NMR spectroscopy can provide detailed information about the structure and dynamics of the methenamine cation in the solid state. This can reveal details about the symmetry of the molecule in the crystal lattice and the nature of the interactions with the iodide anion.
Raman and Infrared (IR) Spectroscopy: A detailed vibrational analysis using Raman and IR spectroscopy can help to understand the intermolecular interactions, particularly the hydrogen bonding between the protonated methenamine cation and the iodide anion. nih.gov Comparing the spectra of this compound with that of methenamine and other methenamine salts would be insightful. A patent for iodine complexes of hexamethylenetetramine quaternary salts mentions that infrared analysis was consistent with the postulated structure, indicating that such data can be valuable for structural elucidation. google.com
X-ray Crystallography: Obtaining a high-quality single-crystal X-ray structure of this compound is crucial for definitively determining its three-dimensional structure, including bond lengths, bond angles, and the nature of the packing in the solid state. Studies on related complexes have provided detailed bond distance information, such as I···N distances in complexes of HMTA with N-iodosuccinimide. nih.govfrontiersin.org
Table 3: Spectroscopic Techniques for Characterizing this compound
| Technique | Information to be Gained | Potential Research Focus |
|---|---|---|
| Single-Crystal X-ray Diffraction | Precise 3D structure, bond lengths, angles, and intermolecular interactions. | Determining the crystal packing and the nature of the N-H···I hydrogen bonds. |
| Solid-State NMR | Local environment of atomic nuclei, molecular dynamics. | Probing the symmetry of the methenamine cage and its dynamics in the solid state. |
| Raman and IR Spectroscopy | Vibrational modes, strength of intermolecular interactions. | Quantifying the strength of hydrogen bonding and other non-covalent interactions. |
Potential for this compound in Advanced Materials and Niche Chemical Applications (excluding medical/pharmaceutical)
The unique combination of a polycyclic organic cation and a functional anion in this compound suggests potential for its use in the development of advanced materials and in specialized chemical applications.
Emerging areas for exploration include:
Precursor for Carbon Materials: The high nitrogen content of the methenamine cation makes it an interesting precursor for the synthesis of nitrogen-doped carbon materials. Pyrolysis of this compound could lead to functional carbon materials with potential applications in catalysis or energy storage. The presence of iodine could further modify the properties of the resulting carbon material.
Component in Polymer Synthesis: Methenamine is used in the production of phenolic resins. The hydriodide salt could be investigated as a catalyst or additive in polymerization reactions, where the iodide ion could influence the reaction mechanism or the properties of the final polymer. sigmaaldrich.comrsc.org
Reagent in Organic Synthesis: Beyond its potential catalytic applications, this compound could serve as a reagent. For example, it could be a source of both a mild base (methenamine) and a nucleophilic iodide in a single reagent.
Formation of Halogen-Bonded Frameworks: The ability of the nitrogen atoms in the methenamine cage and the iodide anion to participate in halogen bonding could be exploited to construct novel supramolecular frameworks with interesting structural and functional properties. researchgate.net
The exploration of these future research directions will be crucial in defining the place of this compound in modern chemical science and unlocking its potential beyond its traditional, yet limited, scope.
Q & A
Q. Methodological Recommendations :
- Use pH-monitoring tools (e.g., urinary dipsticks) to validate acidity during in vitro or clinical trials.
- Simulate urinary retention time (≥2 hours) to allow complete hydrolysis, especially in catheterized patients .
How should researchers design clinical trials to evaluate methenamine’s efficacy in preventing recurrent UTIs while minimizing bias?
Classification : Basic Research Question
Answer :
Key considerations include:
- Dosing : Standardize methenamine hippurate at 1 g twice daily or 1 g four times daily for mandelate salts, adjusted for compliance .
- Control Groups : Use placebo-controlled designs with stratification by risk factors (e.g., catheter type, renal abnormalities) .
- Outcome Measures : Track symptomatic UTIs, bacteriuria rates, and antibiotic resistance profiles. Exclude asymptomatic cases to reduce confounding .
- Urinary pH Monitoring : Incorporate routine pH assessments to ensure protocol adherence .
Data Challenges : Retrospective analyses may suffer from documentation variability; prospective trials should standardize data collection .
Why do clinical studies report contradictory efficacy outcomes for methenamine in UTI prevention?
Classification : Advanced Research Question
Answer :
Heterogeneity arises from:
- Patient Populations : Efficacy is higher in non-catheterized, surgically recovered patients (pH control feasible) vs. long-term catheter users (insufficient hydrolysis time) .
- Renal Abnormalities : Patients with upper tract abnormalities show reduced response, possibly due to impaired formaldehyde diffusion .
- pH Variability : Trials without strict pH monitoring report lower efficacy .
Q. Analytical Recommendations :
- Conduct subgroup meta-analyses by population and catheterization type .
- Use multivariate regression to isolate pH and dosing as independent variables .
What preclinical evidence supports repurposing methenamine for cancer therapy, and what methodological challenges exist?
Classification : Advanced Research Question
Answer :
Hypothesis : Methenamine’s pH-dependent formaldehyde release may target hypoxic tumor cores (pH ~6.5–6.9) .
Preclinical Models :
Q. Challenges :
- Dosage Optimization : Balancing systemic toxicity (formaldehyde) with therapeutic efficacy.
- Translational Gaps : Human studies require pH imaging techniques to validate tumor-specific hydrolysis .
How can researchers ensure reliable measurement of formaldehyde concentrations in methenamine studies?
Classification : Basic Research Question
Answer :
Methodologies :
Q. Validation :
- Cross-check with colorimetric assays (e.g., Nash reagent) for consistency .
- Account for urine composition variability (e.g., urea, creatinine) that may interfere with measurements .
What experimental designs are optimal for assessing methenamine’s impact on antibiotic resistance?
Classification : Advanced Research Question
Answer :
- Comparative Cohorts : Compare resistance rates in patients on methenamine vs. prophylactic antibiotics (e.g., TMP-SMX) over 12–24 months .
- Resistance Markers : Track plasmid-borne resistance genes (e.g., blaTEM, qnr) in urinary isolates using PCR .
- Crossover Trials : Alternate methenamine/antibiotic cycles to isolate resistance reduction effects .
Limitations : Confounding factors (e.g., prior antibiotic exposure) require stratification in analysis .
What are the methodological gaps in existing pharmacokinetic studies of methenamine in renal-impaired populations?
Classification : Advanced Research Question
Answer :
Gaps :
Q. Recommendations :
- Conduct phase I trials with renal function stratification.
- Monitor serum formaldehyde and renal biomarkers (e.g., cystatin C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
